molecular formula C15H16Cl2N2O B3036443 1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine CAS No. 343374-62-9

1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine

Cat. No. B3036443
CAS RN: 343374-62-9
M. Wt: 311.2 g/mol
InChI Key: MIMHMLBEMDVDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(3,4-Dichlorophenyl)-3-isoxazolyl)methylpiperidine, commonly known as DCIP, is a synthetic molecule that has a wide range of applications in scientific research. DCIP is used in a variety of laboratory experiments for its unique biochemical and physiological effects.

Scientific Research Applications

Herbicide Synthesis

The compound plays a crucial role as a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone . Sulfentrazone effectively targets annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The continuous flow microreactor system has significantly improved the nitration process for this intermediate, resulting in higher yields and enhanced reaction efficiency .

Antitubercular Activity

Researchers have explored derivatives of 1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole exhibited promising activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .

Monoamine Oxidase Inhibition

Another avenue of research involves investigating the compound’s potential as a monoamine oxidase (MAO) inhibitor. Specifically, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized and tested for its inhibitory effects on human MAO-A and MAO-B. Understanding its interaction with these enzymes could have implications for neurological and psychiatric disorders .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c16-13-5-4-11(8-14(13)17)15-9-12(18-20-15)10-19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMHMLBEMDVDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324205
Record name 5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649016
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine

CAS RN

343374-62-9
Record name 5-(3,4-dichlorophenyl)-3-(piperidin-1-ylmethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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